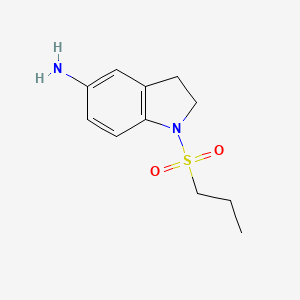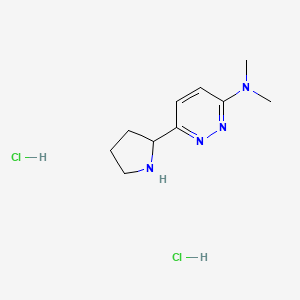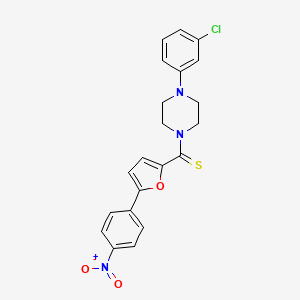![molecular formula C19H23FN2O3S B2657658 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine CAS No. 2380008-97-7](/img/structure/B2657658.png)
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonyl group, and a piperidinyl group attached to a pyridine ring. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with a halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is typically introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the intermediate compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine has several scientific research applications:
Biology: Investigated for its potential biological activity, including its interaction with biological targets such as enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine involves its interaction with specific molecular targets. The fluorophenyl group and the piperidinyl moiety are key structural features that enable the compound to bind to target proteins, such as enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects. The methanesulfonyl group may also play a role in enhancing the compound’s solubility and stability .
Comparación Con Compuestos Similares
Similar Compounds
2-({1-[(2-Chlorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine: Similar structure but with a chlorine atom instead of a fluorine atom.
2-({1-[(2-Bromophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine: Similar structure but with a bromine atom instead of a fluorine atom.
2-({1-[(2-Iodophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methoxy)-3-methylpyridine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where fluorine substitution is often used to enhance the pharmacokinetic properties of drug candidates .
Propiedades
IUPAC Name |
2-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methoxy]-3-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-15-5-4-10-21-19(15)25-13-16-8-11-22(12-9-16)26(23,24)14-17-6-2-3-7-18(17)20/h2-7,10,16H,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNLRPORNRLYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-CARBAMOYL-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE](/img/structure/B2657583.png)
![2-(5-(4-Fluorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2657584.png)

![2-Oxaspiro[3.3]heptan-5-one](/img/structure/B2657586.png)


![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2657589.png)


![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(4-methyl-3-nitrobenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2657596.png)
![methyl 2-[(2Z)-2-[(4-cyanobenzoyl)imino]-6-acetamido-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2657598.png)
